Octylpropanedinitrile

Description

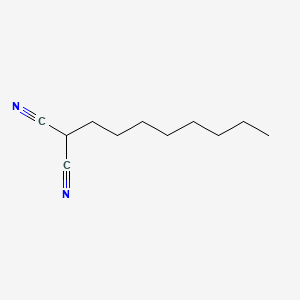

Structure

2D Structure

3D Structure

Properties

CAS No. |

53744-75-5 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-octylpropanedinitrile |

InChI |

InChI=1S/C11H18N2/c1-2-3-4-5-6-7-8-11(9-12)10-13/h11H,2-8H2,1H3 |

InChI Key |

UNBYPCQLNVSTGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Octylpropanedinitrile

Advanced Synthetic Routes for Octylpropanedinitrile

The synthesis of this compound is most commonly achieved through the C-alkylation of a propanedinitrile (malononitrile) precursor. Research has focused on optimizing this transformation by investigating reaction mechanisms, developing efficient catalytic systems, and exploring strategies for creating more complex, functionalized derivatives.

The predominant pathway for the synthesis of this compound is the nucleophilic substitution reaction between a malononitrile (B47326) anion and an octyl electrophile, such as 1-bromooctane (B94149) or 1-iodooctane. The mechanism proceeds via a well-established two-step sequence:

Deprotonation: The methylene (B1212753) (-CH₂) group of malononitrile is flanked by two strongly electron-withdrawing nitrile groups, resulting in a pKa of approximately 11 in DMSO. This high acidity allows for facile deprotonation by a suitable base (e.g., sodium hydride, potassium carbonate, sodium ethoxide) to generate a resonance-stabilized carbanion. The negative charge is delocalized over the central carbon and both nitrogen atoms of the nitrile groups.

Nucleophilic Attack: The resulting malononitrile anion acts as a potent carbon-centered nucleophile. It subsequently attacks the electrophilic carbon of an octyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction, displacing the halide leaving group to form the C-C bond and yield this compound.

Kinetic studies have confirmed the SN2 nature of the second step, demonstrating a second-order rate law that is first-order in both the malononitrile anion and the octyl halide. The reaction efficiency is highly dependent on several factors, including the choice of base, solvent, and the nature of the leaving group on the octyl chain, as detailed in Table 2.1. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically preferred as they effectively solvate the cation of the base without solvating the nucleophile, thereby accelerating the SN2 reaction rate.

| Base | Solvent | Octyl Substrate (Leaving Group) | Typical Reaction Time (h) | Observed Yield (%) | Key Mechanistic Observation |

|---|---|---|---|---|---|

| K₂CO₃ (Potassium Carbonate) | Acetone | 1-Bromooctane (Br⁻) | 12-18 | 75-85 | Heterogeneous reaction; moderate rate. |

| NaH (Sodium Hydride) | DMF | 1-Bromooctane (Br⁻) | 2-4 | >95 | Homogeneous, rapid deprotonation and substitution. |

| NaOEt (Sodium Ethoxide) | Ethanol | 1-Bromooctane (Br⁻) | 6-8 | 80-90 | Potential for transesterification if esters are present. |

| NaH (Sodium Hydride) | DMF | 1-Iodooctane (I⁻) | 1-2 | >95 | Faster rate due to the superior leaving group ability of iodide. |

To improve the sustainability, efficiency, and operational simplicity of this compound synthesis, various catalytic methods have been developed. These approaches often circumvent the need for strong, stoichiometric bases and anhydrous conditions.

Phase-Transfer Catalysis (PTC): This is the most prominent catalytic method for this type of alkylation. In a typical PTC system, a weak inorganic base like potassium carbonate is used in a biphasic system (e.g., water/toluene). A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336, facilitates the reaction. The catalyst transports the malononitrile anion (formed at the interface or in the aqueous phase) into the organic phase, where it can react with the lipophilic octyl halide. This technique offers several advantages:

Use of mild and inexpensive bases.

Avoidance of hazardous and moisture-sensitive reagents like sodium hydride.

Simplified workup procedures.

Organocatalysis: Emerging research has explored the use of organic catalysts to promote the alkylation. Chiral organocatalysts, for instance, have been investigated for asymmetric variations of this reaction, although this is more relevant to the synthesis of derivatives (see Section 2.1.3). For the synthesis of achiral this compound, non-covalent catalysts like hydrogen-bond donors could potentially activate the electrophile, though this remains a less-explored area compared to PTC.

| System | Catalyst | Base | Conditions | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Stoichiometric | None | NaH | Anhydrous DMF, 25°C | >95 | High reactivity and yield. |

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium Bromide (5 mol%) | K₂CO₃ (solid) | Toluene, 80°C | 92 | Operational simplicity; avoids strong bases. |

| Microwave-Assisted PTC | Aliquat 336 (2 mol%) | KOH (aq.) | Solvent-free, 100W, 10 min | 94 | Drastically reduced reaction time. |

While this compound itself is achiral, its core structure is a valuable platform for synthesizing more complex chiral or regiochemically defined molecules.

Stereoselective Synthesis: The alpha-carbon of this compound is a prochiral center. Deprotonation followed by reaction with a second, different electrophile (e.g., a benzyl (B1604629) halide) creates a quaternary chiral center. The enantioselective synthesis of such derivatives has been achieved using chiral phase-transfer catalysts. These catalysts, often derived from Cinchona alkaloids, form a chiral ion pair with the this compound anion. This complex then directs the approach of the electrophile to one face of the planar carbanion, resulting in the preferential formation of one enantiomer. For example, the reaction of the this compound anion with benzyl bromide in the presence of a chiral PTC can yield 2-benzyl-2-octylpropanedinitrile with high enantiomeric excess.

Regioselective Synthesis: Regioselectivity becomes relevant when functionalizing different positions on the this compound molecule.

Nitrile vs. Nitrile: Selective functionalization of one nitrile group in the presence of the other is exceptionally challenging due to their identical reactivity. Strategies may involve temporary protection or the use of sterically demanding reagents that can only access one site.

C-H Functionalization of the Alkyl Chain: Advanced transition-metal-catalyzed C-H activation offers a modern approach to regioselectively functionalize the octyl chain. For instance, directed C-H oxidation or amination using rhodium or palladium catalysts can target specific methylene groups (e.g., the C5 or C6 position) by forming a metallacyclic intermediate involving coordination to the nitrile groups. This allows for the installation of functional groups at positions that are unreactive under traditional ionic conditions.

Functionalization and Derivatization of this compound

The this compound scaffold is rich in functionality, offering multiple sites for chemical modification. The primary reactive centers are the two nitrile groups and the remaining acidic proton at the alpha-carbon.

Reactions at the Nitrile Groups (Nucleophilic Addition): The electrophilic carbon atoms of the nitrile groups are susceptible to attack by a wide range of nucleophiles.

Hydrolysis: Under harsh acidic (e.g., concentrated H₂SO₄) or basic (e.g., concentrated NaOH) conditions, both nitrile groups can be fully hydrolyzed to afford octylmalonic acid . Milder, controlled conditions can sometimes yield the intermediate diamide (B1670390) or cyano-amide derivatives.

Reduction: The nitrile groups can be completely reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel). This reaction produces 2-octylpropane-1,3-diamine , a useful building block for polymers and ligands.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to one or both nitrile groups. Hydrolysis of the resulting imine intermediate yields ketones.

Reactions at the Alpha-Carbon (Electrophilic Substitution): The remaining proton on the carbon bearing the octyl group is still acidic (pKa ≈ 13-15) and can be removed by a strong base (e.g., LDA, NaH). The resulting carbanion is a powerful nucleophile that can react with a variety of electrophiles.

Alkylation: Reaction with a second alkyl halide introduces another alkyl group, creating a quaternary carbon center.

Knoevenagel Condensation: The anion can react with aldehydes and ketones, although this is less common than with malononitrile itself due to increased steric hindrance.

Michael Addition: The anion can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

| Reactive Site | Reagent(s) | Reaction Type | Resulting Functional Group/Product Class |

|---|---|---|---|

| Nitrile Groups | H₃O⁺ / Heat | Hydrolysis | Carboxylic Acids (Octylmalonic acid) |

| Nitrile Groups | LiAlH₄ then H₂O | Reduction | Primary Amines (2-Octylpropane-1,3-diamine) |

| Nitrile Groups | 1. CH₃MgBr, 2. H₃O⁺ | Grignard Addition | Ketone |

| Alpha-Carbon (C-H) | 1. NaH, 2. CH₃I | Alkylation | Quaternary α-alkylated dinitrile |

| Alpha-Carbon (C-H) | N-Bromosuccinimide (NBS), AIBN | Radical Halogenation | α-Bromo dinitrile |

In addition to its ionic chemistry, the C-H bond at the alpha-position of this compound is susceptible to homolytic cleavage, leading to radical-mediated reactions. The stability of the resulting carbon-centered radical is significantly enhanced by resonance delocalization onto the two adjacent nitrile groups (captodative effect).

Key radical reactions include:

Radical Halogenation: In the presence of a radical initiator like azobisisobutyronitrile (AIBN) or UV light, reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can selectively halogenate the alpha-position. This provides a direct route to 2-bromo-2-octylpropanedinitrile or its chloro-analogue. This method is highly selective for the activated alpha-position over the unactivated C-H bonds of the octyl chain.

Atom Transfer Radical Addition (ATRA): The alpha-halogenated derivatives can serve as precursors in ATRA reactions, where the C-Br bond is homolytically cleaved by a metal catalyst to generate the stabilized radical, which can then add across alkenes or alkynes to form more complex structures.

Photochemical Reactions: Irradiation with UV light can promote radical formation or even [2+2] cycloadditions involving the nitrile π-bonds and an alkene, although the latter is less common. The primary photochemical pathway involves C-H abstraction to initiate radical chain processes.

The study of these radical pathways provides alternative and often complementary synthetic routes to functionalized dinitriles, avoiding the need for strong bases and offering different selectivity profiles compared to ionic reactions.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, primarily achieved through the Knoevenagel condensation of octanal (B89490) with malononitrile, is increasingly being viewed through the lens of green chemistry. The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. In the context of this compound synthesis, these principles are being applied to minimize environmental impact and enhance reaction efficiency. Key areas of focus include the use of environmentally benign catalysts, alternative energy sources, and solvent-free reaction conditions.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. sciensage.info It typically involves the reaction between a carbonyl compound (in this case, octanal) and an active methylene compound (malononitrile), often catalyzed by a base. sciensage.info Traditional methods have often relied on homogeneous basic catalysts, which can be difficult to separate from the reaction mixture and may generate significant waste. sciensage.infonih.gov

Recent research has focused on developing greener alternatives. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, and the exploration of catalysts derived from renewable resources. nih.govresearchgate.net For instance, studies have shown that agro-waste extracts can serve as effective and environmentally benign catalysts for Knoevenagel condensations. acgpubs.org These extracts, being rich in basic compounds, can promote the reaction under mild conditions. acgpubs.org Similarly, the use of natural acid catalysts, such as lemon juice, has been reported for the condensation of aldehydes with malononitrile. researchgate.net

Another significant advancement in the green synthesis of dinitriles is the move towards solvent-free or "grindstone" chemistry. mdpi.com These methods reduce the reliance on volatile organic solvents, which are often toxic and contribute to air pollution. Performing the reaction by grinding the reactants together, sometimes with a solid catalyst, can lead to higher yields and shorter reaction times. mdpi.com

Furthermore, the application of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate the Knoevenagel condensation, often leading to improved yields and cleaner reactions in shorter time frames. nih.gov These techniques offer more efficient energy transfer compared to conventional heating.

The table below summarizes various green catalytic systems that have been applied to the Knoevenagel condensation, which are applicable to the synthesis of this compound.

| Catalyst System | Reaction Conditions | Key Advantages |

| Agro-waste Extract | Room temperature, stirring | Environmentally benign, readily available, avoids organic solvents for extraction. acgpubs.orgmdpi.com |

| Lemon Juice | Solvent-free | Natural and eco-friendly acid catalyst. researchgate.net |

| Amino-bifunctional Frameworks | Room temperature, mild conditions | High conversion, short reaction times, recyclable catalyst. nih.gov |

| Wet Copper Slag | Mild reaction conditions | Utilization of industrial waste, catalyst can be recycled. sciensage.info |

| Ammonium Acetate with Ultrasound | Room temperature | Environmentally friendly, rapid reaction, high yields. nih.gov |

The development of these green synthetic routes aligns with the broader goal of creating more sustainable chemical manufacturing processes. By focusing on catalyst recyclability, waste reduction, and the use of renewable resources and energy-efficient methods, the synthesis of this compound can be made significantly more environmentally friendly.

Spectroscopic Characterization Techniques in Octylpropanedinitrile Research

Advanced Nuclear Magnetic Resonance Spectroscopy of Octylpropanedinitrile Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like this compound. primescholars.comlibretexts.org By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. primescholars.comuomosul.edu.iq

In a typical ¹H NMR spectrum of 2-octylpropanedinitrile, distinct signals would correspond to the protons in the octyl chain and the single proton on the propanedinitrile backbone. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. uomosul.edu.iq For instance, the methine proton (CH) alpha to the two nitrile groups would appear at a characteristic downfield position due to the electron-withdrawing effect of the cyano groups. Protons of the octyl chain would appear further upfield, with predictable splitting patterns based on the n+1 rule, which describes the influence of neighboring protons (spin-spin coupling). docbrown.infodocbrown.info

¹³C NMR spectroscopy provides complementary information, with a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the nitrile groups (C≡N) are particularly diagnostic, appearing in a distinct region of the spectrum. The carbons of the octyl chain and the central methine carbon would also have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively establish the connectivity between protons and carbons, confirming the complete structural assignment of this compound and its derivatives. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Octylpropanedinitrile Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|

| -CH(CN)₂ | ~3.5 - 4.0 | ~25 - 30 | Triplet |

| -C≡N | N/A | ~110 - 115 | N/A |

| α-CH₂ (of octyl) | ~1.8 - 2.0 | ~30 - 35 | Multiplet |

| -(CH₂)₆- (internal) | ~1.2 - 1.4 | ~22 - 32 | Multiplet |

| Terminal -CH₃ | ~0.8 - 0.9 | ~14 | Triplet |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions in this compound Assemblies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to probe the molecular vibrations of this compound. youtube.comyoutube.com These methods are particularly sensitive to the presence of specific functional groups and can provide insights into intermolecular interactions like hydrogen bonding and crystal packing. sociedadpolimerica.org.mxnih.gov

The most prominent feature in the IR and Raman spectra of this compound is the stretching vibration of the nitrile group (C≡N). This bond produces a sharp, intense peak in a relatively clean region of the mid-infrared spectrum, typically around 2200-2300 cm⁻¹. morressier.comresearchgate.net The exact position and intensity of this band can be influenced by the molecular environment, making it a useful probe for studying molecular interactions. morressier.com For instance, coordination with metal ions or participation in hydrogen bonding can cause shifts in the C≡N stretching frequency. researchgate.net

Other characteristic vibrations include the C-H stretching modes of the octyl chain's methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, which appear around 2850-3000 cm⁻¹, and various bending and rocking vibrations that create a unique "fingerprint" region for the molecule below 1500 cm⁻¹. youtube.com While IR spectroscopy relies on a change in dipole moment during a vibration, Raman spectroscopy detects vibrations that cause a change in polarizability. youtube.com The two techniques are therefore complementary; for example, the C≡N stretch is typically strong in both IR and Raman spectra, while symmetric vibrations may be more prominent in Raman. youtube.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique(s) |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |

| C≡N Stretch (Nitrile) | 2200 - 2300 | IR, Raman |

| CH₂ Bend (Scissoring) | ~1465 | IR, Raman |

| CH₃ Bend (Asymmetric) | ~1450 | IR, Raman |

Mass Spectrometry for Mechanistic Pathway Analysis and Complex Derivatization of this compound

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. youtube.com It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For this compound, high-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

In addition to determining the molecular weight (observed as the molecular ion peak, M⁺), MS provides structural information through the analysis of fragmentation patterns. When the ionized molecule breaks apart in the mass spectrometer, it forms characteristic fragment ions. The fragmentation of this compound would likely involve the cleavage of the C-C bonds in the octyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups), and the loss of the entire octyl group. This fragmentation pattern can help confirm the structure of the alkyl chain. Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and fragment it further, providing more detailed structural insights and helping to distinguish between isomers. mdpi.com This technique is invaluable for analyzing the products of complex derivatization reactions or for tracing mechanistic pathways in reactions involving this compound. nih.govnih.gov

Solid-State Spectroscopic Analysis of this compound Materials

When this compound is in a solid form, such as a crystal or an amorphous powder, its properties can be investigated using solid-state spectroscopic techniques. preprints.org These methods provide information on the molecular structure, conformation, and intermolecular interactions within the solid material, which can differ significantly from the solution state. rsc.orgmdpi.com

Solid-State NMR (ssNMR) is a key technique for characterizing solid materials at the atomic level. preprints.orgrsc.org It can distinguish between different crystalline forms (polymorphs) of this compound, which may have distinct molecular packing and conformations. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. mdpi.com

Vibrational spectroscopy (IR and Raman) is also highly effective for solid-state analysis. universityofgalway.iemdpi.com Changes in the position, width, and splitting of vibrational bands, particularly the sensitive C≡N stretch, can indicate specific packing arrangements, conformational isomers, or the presence of intermolecular hydrogen bonds in the crystal lattice. mdpi.com Comparing the solid-state spectra to solution-state spectra can reveal the influence of the crystalline environment on the molecular structure of this compound.

Theoretical and Computational Chemistry Studies of Octylpropanedinitrile

Quantum Chemical Calculations on Octylpropanedinitrile Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a theoretical lens to examine molecular geometry, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) Applications for this compound Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. By approximating the many-electron wavefunction using the electron density, DFT can effectively predict a range of electronic properties. For a molecule like this compound, DFT calculations could elucidate key characteristics such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are critical in predicting the molecule's reactivity, stability, and interaction with other chemical species. The choice of functional and basis set is crucial in DFT calculations, as it directly impacts the accuracy of the predicted properties.

A hypothetical application of DFT to this compound could involve calculating the following electronic properties, which are instrumental in understanding its chemical behavior:

| Property | Theoretical Significance for this compound |

| HOMO Energy | Indicates the molecule's ability to donate electrons; a higher HOMO energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Indicates the molecule's ability to accept electrons; a lower LUMO energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | Correlates with the chemical stability of the molecule; a larger gap implies higher stability and lower reactivity. |

| Electron Density Distribution | Reveals the electron-rich and electron-deficient regions of the molecule, providing insights into potential sites for electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential that guide intermolecular interactions. |

Molecular Dynamics Simulations of this compound in Condensed Phases

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are essential for understanding the behavior of a substance in a condensed phase (liquid or solid). MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system. For this compound, MD simulations could be used to study its bulk properties, such as density, viscosity, and diffusion coefficients. Furthermore, these simulations can provide a detailed picture of the intermolecular interactions that govern the structure and dynamics of the liquid state. Understanding these interactions is crucial for predicting how this compound will behave as a solvent or in a mixture.

Computational Design of this compound Derivatives with Tailored Properties

Computational chemistry is a powerful tool for the in silico design of new molecules with desired properties. By making systematic modifications to the structure of this compound, it is possible to computationally screen for derivatives with enhanced characteristics. For instance, by adding or modifying functional groups, one could aim to tune properties such as solubility, reactivity, or thermal stability. Quantum chemical methods like DFT would be employed to predict the properties of these virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and experimental validation. This approach can significantly accelerate the discovery of new materials based on the this compound scaffold.

Machine Learning and Artificial Intelligence Applications in this compound Research

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemical research. By training models on large datasets of chemical information, ML algorithms can learn to predict molecular properties with high speed and accuracy. For this compound and its derivatives, ML models could be developed to predict a wide range of properties, from quantum mechanical energies to bulk physical properties. This would require the generation of a substantial dataset of calculated or experimental data. Once trained, these models could be used for rapid screening of large chemical spaces of potential this compound derivatives, identifying candidates with optimal properties for specific applications. Furthermore, AI techniques could be used to explore structure-property relationships in a more automated and insightful way than traditional methods.

Octylpropanedinitrile in Polymer Chemistry and Advanced Materials

Octylpropanedinitrile as a Monomer in Polymerization Reactions

There is no available scientific literature detailing the use of this compound as a monomer in polymerization reactions. The reactivity of the dinitrile functional groups suggests potential for participation in various polymerization mechanisms, such as anionic polymerization or cyclopolymerization. However, without experimental data, any discussion of its polymerization behavior, including kinetics, thermodynamics, and the properties of the resulting homopolymer, would be purely speculative.

Copolymerization Strategies Involving this compound

No documented studies were found that describe the copolymerization of this compound with other monomers. Consequently, there is no information on potential copolymerization strategies, reactivity ratios, or the sequence distribution of this compound units within a copolymer chain.

Functional Polymers Incorporating this compound Moieties

There is no information available on functional polymers that incorporate this compound moieties. The presence of the nitrile groups and the octyl chain could theoretically impart specific functionalities to a polymer, such as altered solubility, thermal properties, or the ability to undergo post-polymerization modification. However, no research has been published to substantiate these possibilities.

Performance-Driven Applications of this compound-Based Polymers

As there are no known this compound-based polymers, there are no documented performance-driven applications.

Advanced Composites and Hybrid Materials Utilizing this compound

No research articles or patents were found that describe the use of this compound or its polymeric derivatives in the formulation of advanced composites or hybrid materials. Therefore, there is no data on its potential role as a matrix, filler, or additive in such materials.

Octylpropanedinitrile in Organic Electronics and Optoelectronic Devices

Octylpropanedinitrile in Organic Semiconductor Development

The development of organic semiconductors often involves the strategic use of donor-acceptor (D-A) architectures to tune the material's electronic and optical properties. Malononitrile (B47326) is a key building block for strong electron acceptor units. The octyl group in this compound enhances the solubility of these materials in organic solvents, a crucial feature for fabrication techniques like spin-coating and printing.

Research on isoindigo-based organic semiconductors, for instance, has shown that functionalizing thiophene (B33073) rings with linear octyl tails can increase the donor strength and improve solubility. While not this compound itself, this demonstrates the principle of using octyl chains to modify material properties for better device performance. mdpi.com The functionalization allows for higher concentrations in solution, which is advantageous for forming uniform and high-quality thin films. mdpi.com

The general synthetic route to alkyl-substituted malononitriles often involves a Knoevenagel condensation followed by a reduction, providing a versatile method to produce a range of these materials. organic-chemistry.orgresearchgate.net

Table 1: Properties of Malononitrile Derivatives in Organic Semiconductors

| Derivative Class | Key Properties | Impact on Organic Semiconductors |

| Push-Pull Molecules | Electron donor and acceptor ends separated by a π-electron system. | Tunable optical and electroluminescent properties for OLEDs. charge-transfer.pl |

| Non-Fullerene Acceptors | Enhanced optical absorption and tunable energy levels compared to fullerenes. | Improved efficiency and stability in organic solar cells. nih.govnih.govchemrxiv.orgresearchgate.netpku.edu.cn |

| Isoindigo-Based Dyes | Strong electron-accepting core with modifiable side chains. | N-type semiconductor behavior with potential for high electron mobility. mdpi.com |

Role of this compound in Charge Transport and Exciton (B1674681) Dynamics

In organic semiconductors, efficient charge transport and exciton dynamics are paramount for high-performance devices. The molecular structure and packing in the solid state directly influence these properties. The octyl side chains of this compound can impact the intermolecular π-π stacking, which is the primary pathway for charge hopping between molecules.

Exciton dynamics, which encompass the generation, diffusion, and dissociation of electron-hole pairs, are also affected by the material's morphology and electronic landscape. materialsfutures.orgtue.nlarxiv.orgnih.govswan.ac.uk In organic solar cells, for example, the interface between the donor and acceptor materials is where exciton dissociation occurs. The morphology of the blend, influenced by the solubility and processing of materials like this compound, is critical for maximizing this process.

Table 2: Factors Influencing Charge Transport and Exciton Dynamics

| Factor | Influence on Charge Transport | Influence on Exciton Dynamics |

| Molecular Packing | Closer π-π stacking enhances charge hopping and mobility. | Ordered domains facilitate efficient exciton diffusion. |

| Film Morphology | Uniform and crystalline films reduce charge trapping at grain boundaries. | Optimal phase separation in blends creates donor-acceptor interfaces for exciton dissociation. |

| Energy Levels (HOMO/LUMO) | Determines the efficiency of charge injection from electrodes. | The energy difference between donor and acceptor drives exciton dissociation. |

| Side-Chain Engineering | Affects solubility and molecular packing, thereby indirectly influencing mobility. | Can alter the intermolecular distances, affecting energy transfer and exciton diffusion rates. |

Device Architectures Integrating this compound-Containing Materials

Materials incorporating malononitrile-type acceptors are integral to various organic electronic device architectures, particularly organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

In Organic Solar Cells , non-fullerene acceptors (NFAs) based on malononitrile derivatives have led to significant increases in power conversion efficiencies. nih.govnih.govchemrxiv.orgresearchgate.netpku.edu.cn A typical bulk heterojunction (BHJ) device architecture involves blending a polymer donor with a small molecule acceptor, such as a derivative of this compound. The enhanced solubility provided by the octyl group would be beneficial for creating an optimal interpenetrating network for efficient charge generation and collection.

In Organic Light-Emitting Diodes , push-pull molecules containing malononitrile derivatives can be used as emitters in the emissive layer. charge-transfer.pl The device architecture of an OLED typically consists of several layers, including a hole injection layer, a hole transport layer, an emissive layer, an electron transport layer, and an electron injection layer, all sandwiched between two electrodes. tue.nlresearchgate.net The specific properties of the this compound-containing material would determine its suitability for a particular layer.

Table 3: Representative Device Architectures

| Device Type | Typical Layer Stack | Role of Malononitrile Derivative |

| Organic Solar Cell (BHJ) | Substrate / Transparent Electrode / Hole Transport Layer / Active Layer (Donor:Acceptor Blend) / Electron Transport Layer / Metal Electrode | Electron acceptor in the active layer. |

| Organic Light-Emitting Diode | Substrate / Anode / Hole Injection Layer / Hole Transport Layer / Emissive Layer / Electron Transport Layer / Cathode | Emitter or host material in the emissive layer. |

| Organic Field-Effect Transistor | Substrate / Gate Dielectric / Gate Electrode / Semiconductor Layer / Source and Drain Electrodes | Active semiconductor layer. |

Octylpropanedinitrile As a Building Block in Complex Organic Synthesis

Strategic Use of Octylpropanedinitrile in Multistep Organic Transformations

This compound, as an alkyl-substituted malononitrile (B47326), is anticipated to be a strategic component in multistep organic synthesis due to the versatile reactivity of its dinitrile and active methylene (B1212753) moieties. The presence of the octyl group imparts lipophilicity, which can be advantageous in solubility and in the synthesis of target molecules with long alkyl chains.

The core of this compound's utility lies in its acidic methylene protons, situated between two electron-withdrawing nitrile groups. This structural feature makes it a potent nucleophile after deprotonation, enabling a range of carbon-carbon bond-forming reactions. One of the most fundamental transformations involving malononitrile derivatives is the Knoevenagel condensation . In this reaction, this compound can react with aldehydes and ketones to form substituted alkenes. This reaction is a cornerstone in the synthesis of more complex molecules, as the resulting activated alkene can undergo further transformations.

Table 1: Representative Knoevenagel Condensation of an Alkylmalononitrile

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Alkylmalononitrile | Aldehyde/Ketone | Base (e.g., piperidine, triethylamine) | Alkylidene malononitrile |

Beyond the Knoevenagel condensation, this compound can serve as a precursor to a wide array of heterocyclic compounds. The nitrile groups can participate in cyclization reactions with various binucleophiles to form pyridines, pyrimidines, and other nitrogen-containing heterocycles. These heterocyclic cores are prevalent in pharmaceuticals and functional materials, making this compound a potentially valuable starting material in medicinal and materials chemistry.

Furthermore, the nitrile groups themselves can be transformed into other functional groups. For instance, they can be hydrolyzed to carboxylic acids or amides, or reduced to amines. This functional group interconversion capability allows for the strategic introduction of different functionalities at various stages of a multistep synthesis.

Convergent and Divergent Synthesis Routes Utilizing this compound

The structure of this compound lends itself to both convergent and divergent synthetic strategies, which are key principles in the efficient construction of complex molecules. wikipedia.orgwikipedia.org

In a convergent synthesis , different fragments of a target molecule are synthesized separately and then joined together at a later stage. wikipedia.org This approach is generally more efficient for the synthesis of large and complex molecules as it allows for the parallel synthesis of key intermediates. wikipedia.org this compound can be envisioned as a building block for one of these fragments. For example, it could be elaborated into a more complex intermediate through reactions at its active methylene and nitrile groups. This fragment could then be coupled with another separately synthesized fragment to afford the final target molecule.

Table 2: Conceptual Convergent Synthesis Involving an this compound-derived Fragment

| Fragment A | Fragment B | Coupling Reaction | Final Product |

| Elaborated this compound derivative | Another complex molecular fragment | e.g., Cross-coupling, Amide bond formation | Complex Target Molecule |

Conversely, in a divergent synthesis , a common starting material is transformed into a diverse range of products through different reaction pathways. wikipedia.org this compound is an excellent candidate for divergent synthesis due to its multiple reactive sites. The active methylene group can be alkylated or acylated, while the two nitrile groups can be selectively or fully transformed. This allows for the generation of a library of related compounds from a single, readily accessible starting material. rsc.org For instance, initial reaction at the methylene position followed by different cyclization strategies involving the nitrile groups could lead to a variety of heterocyclic scaffolds. rsc.org

Applications in the Construction of Macrocycles and Supramolecular Scaffolds

The dinitrile functionality of this compound suggests its potential utility in the synthesis of macrocycles and the construction of supramolecular assemblies. rsc.orgbeilstein-journals.org Macrocycles are large ring structures that are of significant interest in areas such as host-guest chemistry, catalysis, and drug discovery.

One potential application is in the synthesis of crown ethers or other macrocyclic polyethers. While not a direct precursor, dinitriles can be converted to diamines or diols, which are key building blocks in traditional macrocyclization reactions. The long octyl chain of this compound would be incorporated into the macrocyclic framework, imparting specific solubility and binding properties.

In the realm of supramolecular chemistry, the nitrile groups of this compound can participate in non-covalent interactions, such as hydrogen bonding (as acceptors) and dipole-dipole interactions. These interactions can be exploited in the self-assembly of larger, ordered structures. deakin.edu.aunih.govnih.gov The octyl chain can also play a crucial role in directing the self-assembly process through van der Waals interactions and solvophobic effects, leading to the formation of micelles, vesicles, or other supramolecular architectures in solution or at interfaces. researchgate.net

Development of Novel Reagents and Catalysts from this compound

While there is no specific information on the development of reagents and catalysts directly from this compound, the chemical functionalities present in the molecule offer several possibilities.

The nitrile groups can act as ligands for transition metals, suggesting that this compound could be a precursor for the synthesis of novel metal complexes with potential catalytic activity. semanticscholar.org The coordination of the nitrile to a metal center can activate it towards nucleophilic attack, a principle that is utilized in various catalytic transformations. The long octyl chain could influence the solubility and stability of such catalysts in different reaction media. aithor.com

Furthermore, this compound could be transformed into more complex ligands for catalysis. For example, reduction of the nitrile groups to primary amines would yield a diamine ligand. The nature of the coordination complex and its catalytic properties could be fine-tuned by the presence of the octyl group.

In terms of reagent development, the high reactivity of the active methylene group in malononitrile derivatives allows for their use in the synthesis of specialized reagents. For instance, Knoevenagel condensation products of this compound with specific aldehydes could yield electron-deficient alkenes with tailored properties for use in cycloaddition reactions or as Michael acceptors.

Supramolecular Chemistry of Octylpropanedinitrile

Non-Covalent Interactions in Octylpropanedinitrile Systems

The supramolecular behavior of this compound is dictated by a variety of non-covalent interactions, stemming from its distinct molecular structure which features a flexible octyl chain and a polar propanedinitrile headgroup. While direct studies on this compound are not extensively documented, the nature of these interactions can be inferred from research on analogous molecules containing nitrile and alkyl functionalities.

Another significant interaction involving the nitrile groups is the antiparallel π(nitrile)···π(nitrile) stacking. These interactions, observed in polymeric Mn(II) coordination complexes containing cyanopyridine ligands, are energetically significant and contribute to the formation of layered structures. researchgate.net Density Functional Theory (DFT) calculations have shown that the interaction energy of these antiparallel nitrile-nitrile interactions is comparable to that of conventional hydrogen bonds. researchgate.net

The long octyl chain of this compound primarily engages in van der Waals interactions, specifically London dispersion forces. These forces, although individually weak, become substantial due to the large surface area of the alkyl chain, promoting aggregation and ordering of these nonpolar tails. This hydrophobic effect is a critical driving force for self-assembly in aqueous or polar environments.

The interplay of these non-covalent forces—hydrogen bonding and dipole-dipole interactions from the dinitrile headgroup, and van der Waals forces from the octyl tail—governs the formation of higher-order structures.

Table 1: Key Non-Covalent Interactions in Systems Containing Nitrile and Alkyl Groups

| Interaction Type | Participating Groups | Typical Interaction Energy (kcal/mol) | Significance in Supramolecular Assembly |

| Hydrogen Bonding | C-H···N≡C | -1.20 mdpi.com | Directional, contributes to the formation of chains and networks. |

| Dipole-Dipole | Antiparallel Nitrile Groups (CN···CN) | Comparable to hydrogen bonds researchgate.net | Stabilizes layered and stacked architectures. |

| Van der Waals | Alkyl Chains | Variable, increases with chain length | Drives aggregation and ordering of nonpolar segments. |

Host-Guest Chemistry with this compound Derivatives

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. wikipedia.org While specific examples of this compound derivatives acting as either host or guest are not prevalent in the literature, their structural features suggest potential roles in such systems.

The dinitrile functionality of this compound could potentially interact with various guests. The lone pairs on the nitrogen atoms can coordinate with metal ions, suggesting a role for these molecules in the formation of coordination complexes or metallogels. In such scenarios, the dinitrile-containing molecule would act as a ligand (guest) binding to a metal center (host).

Conversely, the octyl chain allows for the possibility of this compound derivatives acting as hosts for hydrophobic guest molecules. In an aqueous environment, the aggregation of the octyl chains could create nonpolar pockets or cavities capable of encapsulating small, nonpolar guest molecules. This is analogous to the behavior of cyclodextrins and other macrocyclic hosts that possess hydrophobic interiors. wikipedia.org

Furthermore, the nitrile groups can participate in hydrogen bonding with suitable guest molecules that are hydrogen bond donors. This interaction could be exploited in the design of host-guest systems for molecular recognition and sensing applications. For instance, the selective binding of guest molecules through hydrogen bonding to the nitrile groups could lead to changes in the spectroscopic or electrochemical properties of the system, forming the basis of a sensor.

While experimental data on host-guest systems involving this compound is limited, the fundamental principles of supramolecular chemistry suggest that its derivatives could be versatile components in the design of novel host-guest architectures.

Self-Assembly of this compound-Based Architectures

The amphiphilic nature of this compound, with its polar dinitrile head and nonpolar octyl tail, makes it a prime candidate for self-assembly into a variety of ordered supramolecular architectures. This process is driven by the tendency of the system to minimize unfavorable interactions between the hydrophobic alkyl chains and a polar solvent, while maximizing favorable interactions between the polar head groups and the solvent, as well as among the molecules themselves.

In polar solvents, this compound molecules are expected to self-assemble into structures such as micelles, vesicles, or lamellar sheets. In these arrangements, the hydrophobic octyl tails would be sequestered in the interior of the assembly, away from the polar solvent, while the hydrophilic dinitrile head groups would be exposed at the interface. The specific morphology of the self-assembled structure would depend on factors such as the concentration of the molecule, the temperature, and the nature of the solvent.

The self-assembly of long-chain alkyl compounds on solid surfaces is a well-established method for creating ordered monomolecular layers. For example, nitrile-terminated alkanethiols have been shown to form well-ordered self-assembled monolayers (SAMs) on gold surfaces. aimspress.com In these SAMs, the thiol group binds to the gold surface, and the alkyl chains, with their terminal nitrile groups, orient themselves to form a densely packed layer. The presence of the polar nitrile terminal group can influence the properties of the SAM, such as its wettability. aimspress.com By analogy, this compound derivatives could potentially form similar organized layers on suitable substrates.

The crystallization of the alkyl chains can also play a significant role in the self-assembly process, leading to the formation of crystalline lamellar structures. In such structures, the molecules would be arranged in layers, with the octyl chains in a crystalline state and the dinitrile head groups forming the interface between the layers.

Responsive Supramolecular Systems Incorporating this compound

Responsive or "smart" supramolecular systems are materials that can change their properties in response to external stimuli, such as light, heat, pH changes, or the presence of specific chemical species. mdpi.com The incorporation of this compound or its derivatives into such systems could impart responsiveness due to the specific chemical nature of its functional groups.

The nitrile group can undergo chemical transformations that could be used to trigger a change in the supramolecular assembly. For example, the hydrolysis of the nitrile groups to carboxylic acid groups would dramatically alter the polarity and hydrogen-bonding capabilities of the head group, leading to a disassembly or rearrangement of the supramolecular structure.

Furthermore, the interactions involving the dinitrile group could be sensitive to the presence of certain ions. The coordination of metal ions to the nitrile groups could crosslink different molecules, leading to the formation of a gel or a more rigid structure. The addition of a competing ligand or a change in pH could then reverse this process, making the system responsive.

The phase transitions of the alkyl chains could also be exploited to create thermoresponsive systems. The melting and crystallization of the octyl chains upon heating and cooling would lead to changes in the packing and ordering of the molecules within the self-assembled structure, which could, in turn, affect the macroscopic properties of the material.

While the development of responsive supramolecular systems based on this compound is still a nascent field, the inherent properties of its constituent functional groups provide a strong foundation for the design of novel smart materials.

Emerging Research Frontiers and Future Perspectives

Interdisciplinary Approaches in Octylpropanedinitrile Research

The full potential of this compound is most likely to be unlocked through collaborative, interdisciplinary research that bridges chemistry with materials science, biology, and engineering. The structural characteristics of the molecule—a polar, reactive head group (the dinitrile) and a nonpolar, flexible tail (the octyl chain)—are suggestive of its utility in diverse scientific domains.

In the realm of materials science , the dinitrile group is a known precursor for the synthesis of polymers and heterocyclic compounds. researchgate.net The presence of the octyl chain could be leveraged to create novel polymers with tailored properties, such as thermal stability and solubility in organic solvents. For instance, poly(arylene ether nitrile)s are known for their high-temperature resistance, and incorporating an octyl group could modify their mechanical and dielectric properties. researchgate.net Furthermore, the self-assembly properties endowed by the long alkyl chain could be explored for the development of liquid crystals or other ordered materials.

In medicinal chemistry , the nitrile group is a recognized pharmacophore present in a variety of therapeutic drugs. nih.govresearchgate.net It can participate in hydrogen bonding and other polar interactions, enhancing the binding affinity of a molecule to its biological target. researchgate.net The lipophilic octyl chain could improve the bioavailability of a drug candidate by facilitating its passage through cell membranes. Interdisciplinary research involving chemists, biochemists, and pharmacologists would be essential to explore the potential of this compound derivatives as scaffolds for new therapeutic agents.

The field of chemical sensors also presents a promising avenue for interdisciplinary research. The electron-withdrawing nature of the nitrile groups can influence the electronic properties of molecules, making them suitable for use in sensor applications. nanointegris.com For example, dinitrile-containing compounds have been investigated for their use in organic semiconductors and dyes. researchgate.net Collaboration between organic chemists and electrical engineers could lead to the development of novel sensors where this compound or its derivatives act as the active material for detecting specific analytes.

Potential for Novel Applications Beyond Current Scope

Beyond the more established areas, the unique molecular architecture of this compound opens the door to a range of novel applications that are currently underexplored.

One such area is in the development of advanced lubricants and surfactants . The long alkyl chain provides lubricity and surface-active properties, while the polar dinitrile group could offer strong adhesion to metal surfaces. This dual functionality could be harnessed to create high-performance lubricants for specialized industrial applications.

In the field of molecular electronics , the ability of the nitrile group to be reduced and to participate in cycloaddition reactions could be exploited. rsc.org Theoretical studies on the electronic properties of alkyl malononitriles could guide the design of new materials with tailored electronic behaviors. ehu.esmdpi.com The octyl chain could facilitate the formation of thin films and monolayers, which are essential for the fabrication of electronic devices.

Furthermore, the reactivity of the dinitrile group makes it a versatile building block in organic synthesis . It can be transformed into a variety of other functional groups, providing access to a wide range of complex molecules. researchgate.net This could be particularly valuable in the synthesis of natural products and other biologically active compounds.

Challenges and Opportunities in this compound Chemical Science

While the potential of this compound is significant, there are several challenges that need to be addressed to fully realize its utility. The synthesis of long-chain alkyl dinitriles can be challenging, and developing efficient and scalable synthetic routes is a key hurdle. researchgate.net Greener synthetic methods that avoid the use of toxic reagents and harsh reaction conditions are highly desirable.

Another challenge lies in the selective functionalization of the dinitrile group. Developing methods to differentiate between the two nitrile groups and to control their reactivity would greatly expand the synthetic utility of this compound.

Despite these challenges, there are numerous opportunities for innovation. The development of novel catalysts for the synthesis and functionalization of alkyl dinitriles is a significant area of research. Furthermore, a deeper understanding of the structure-property relationships in this class of compounds will be crucial for designing new materials and molecules with desired functionalities. The long alkyl chain in this compound presents an opportunity to study the effects of chain length on self-assembly, solubility, and biological activity. rsc.org

| Research Area | Potential Application of this compound | Key Challenge | Opportunity for Innovation |

| Materials Science | Novel polymers, liquid crystals | Control over polymerization and self-assembly | Design of materials with tailored thermal and mechanical properties |

| Medicinal Chemistry | Scaffolds for new drugs | Understanding biological activity and toxicity | Development of therapeutics with improved bioavailability |

| Chemical Sensors | Active material in electronic sensors | Achieving high sensitivity and selectivity | Creation of low-cost and portable sensing devices |

| Advanced Lubricants | High-performance industrial lubricants | Optimizing surface adhesion and lubricity | Formulation of environmentally friendly lubricants |

| Molecular Electronics | Components in electronic devices | Fabrication of stable and ordered thin films | Exploration of novel electronic properties |

Broader Impact of this compound Research on Fundamental Chemical Understanding

The study of this compound, while focused on a single molecule, has the potential to contribute significantly to our broader understanding of fundamental chemical principles. Research into its synthesis and reactivity can lead to the discovery of new synthetic methodologies and a deeper understanding of reaction mechanisms.

Investigating the physical and chemical properties of this compound can provide valuable insights into the interplay between molecular structure and macroscopic properties. For example, studying its self-assembly behavior can enhance our understanding of non-covalent interactions and the principles governing the formation of ordered structures.

Furthermore, exploring the biological activity of this compound and its derivatives can contribute to the field of chemical biology by elucidating the molecular basis of biological processes and providing new tools for probing cellular functions. The insights gained from studying this seemingly simple molecule can have a ripple effect, inspiring new avenues of research and contributing to the advancement of the chemical sciences as a whole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.